molecular formula C10H20S B13185364 3,3,5,5-Tetramethylcyclohexane-1-thiol

3,3,5,5-Tetramethylcyclohexane-1-thiol

Cat. No.: B13185364
M. Wt: 172.33 g/mol
InChI Key: QABWBFDHLWOGRI-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylcyclohexane-1-thiol is an organic compound with the molecular formula C10H20S It is a derivative of cyclohexane, characterized by the presence of four methyl groups and a thiol group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-thiol typically involves the thiolation of 3,3,5,5-Tetramethylcyclohexanone. One common method includes the reaction of 3,3,5,5-Tetramethylcyclohexanone with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale thiolation processes using similar reagents and catalysts as in laboratory synthesis. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylcyclohexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Sulfides (R-S-R).

    Substitution: Alkylated thiols (R-S-R’).

Scientific Research Applications

3,3,5,5-Tetramethylcyclohexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of steric hindrance from the methyl groups and the nucleophilicity of the thiol group makes it a valuable compound in various chemical and biological contexts .

Properties

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

3,3,5,5-tetramethylcyclohexane-1-thiol

InChI

InChI=1S/C10H20S/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3

InChI Key

QABWBFDHLWOGRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)S)C

Origin of Product

United States

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